2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide
Description
The compound 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide is a triazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:
- A triazolo[4,3-c]pyrimidin-3-one scaffold with a 4-methoxyphenyl substituent at position 7 and a methyl group at position 4.
- An N-methyl-N-(3-methylphenyl)acetamide side chain at position 2.
The 4-methoxy group may enhance solubility and membrane permeability, while the methyl substituents could influence metabolic stability .
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-5-7-18(12-15)26(3)22(29)14-27-23(30)28-16(2)24-20(13-21(28)25-27)17-8-10-19(31-4)11-9-17/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNCRVBLSTZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Compared to benzo-oxazinone derivatives , the triazolo-pyrimidinone core may confer greater metabolic stability due to reduced oxidative susceptibility.
Bioactivity and Mechanism of Action
Table 2: Bioactivity Profiles of Triazolo-Pyrimidine Derivatives
Notes:
- Ferroptosis induction in oral squamous cell carcinoma (OSCC) is observed in triazolo-pyrimidine derivatives with electron-withdrawing substituents . The target compound’s 4-methoxy group may modulate redox activity.
- Flumetsulam’s sulfonamide group enhances binding to ALS, whereas the acetamide in the target compound may favor alternative targets (e.g., kinases or GPCRs) .
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-Triazole with β-Keto Esters
The triazolopyrimidine scaffold is constructed via cyclocondensation between 3-amino-1,2,4-triazole and ethyl 3-oxopentanoate. In glacial acetic acid at 120°C for 6 hours, this reaction yields 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one as a white solid (70% yield). The methyl group at position 5 originates from the ethyl propionyl acetate precursor, while the 3-oxo group is retained for subsequent functionalization.
Critical Parameters :
Chlorination and Thioether Formation
The 7-position hydroxyl group is replaced with a thioether linkage using phosphorus oxychloride (POCl₃) and 4-methoxythiophenol. POCl₃ converts the hydroxyl group to a chloride intermediate at 80°C for 4 hours, followed by nucleophilic substitution with 4-methoxythiophenol in DMF with K₂CO₃ (12 hours, room temperature). This introduces the 4-methoxyphenyl group, critical for enhancing lipophilicity and binding affinity.
Reaction Scheme :
$$
\text{Triazolopyrimidinone} + \text{POCl}3 \rightarrow \text{7-Chloro intermediate} \xrightarrow[\text{K}2\text{CO}_3]{\text{4-Methoxythiophenol}} \text{7-(4-Methoxyphenylthio) derivative}
$$
Key Data :
Functionalization at Position 2
Bromination for Coupling Readiness
The 2-position is activated for cross-coupling by bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This generates 2-bromo-7-(4-methoxyphenylthio)-5-methyltriazolopyrimidin-3-one, a key intermediate for acetamide side chain attachment.
Optimization Insights :
Palladium-Catalyzed Amination
A Buchwald-Hartwig amination couples the brominated core with N-methyl-N-(3-methylphenyl)amine. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 100°C for 24 hours, this step installs the secondary amine at position 2.
Catalyst System :
Synthesis of N-Methyl-N-(3-Methylphenyl)Acetamide
Acylation of N-Methyl-3-Methylaniline
N-methyl-3-methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as a base. This yields 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (85% yield), confirmed by ¹H-NMR (δ 2.35 ppm for N–CH₃).
Reaction Conditions :
- Chloroacetyl Chloride : 1.1 equivalents
- TEA : 2.2 equivalents
- Workup : Aqueous NaHCO₃ wash, DCM extraction
Nucleophilic Substitution with Triazolopyrimidine Core
The 2-chloroacetamide undergoes nucleophilic substitution with the triazolopyrimidine core’s amine group. In DMF with K₂CO₃ at 60°C for 8 hours, this produces the target compound.
Key Metrics :
Alternative Pathways and Optimization
One-Pot Coupling Using HATU
A streamlined approach employs HATU/DIPEA-mediated coupling between 2-amino-triazolopyrimidine and pre-formed N-methyl-N-(3-methylphenyl)acetic acid. In DMF at room temperature for 12 hours, this achieves 68% yield with >95% purity.
Advantages :
- Avoids separate bromination/amination steps
- Compatible with acid-sensitive functional groups
Solvent and Temperature Screening
A DoE (Design of Experiments) study identified DMF as superior to THF or acetonitrile for coupling efficiency. Elevated temperatures (50°C) reduced reaction time to 6 hours without compromising yield.
Optimal Conditions :
Analytical Characterization
Spectroscopic Data
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45–7.32 (m, 4H, aromatic)
- δ 3.85 (s, 3H, OCH₃)
- δ 3.12 (s, 3H, N–CH₃)
- δ 2.35 (s, 3H, Ar–CH₃)
IR (KBr) :
Purity and Yield Optimization
HPLC Analysis :
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile Phase : 60:40 MeOH/H₂O
- Retention Time : 8.2 min
- Purity : 98.5%
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step enhances reproducibility (RSD <2%) and reduces reaction time to 2 hours.
Parameters :
- Flow Rate : 0.5 mL/min
- Residence Time : 30 minutes
- Yield : 78%
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 12.5 (vs. batch PMI of 32)
- E-Factor : 8.2 (solvent recovery included)
Q & A
Q. What methodologies are recommended for synthesizing this compound and ensuring purity?
The synthesis of this triazolo-pyrimidine acetamide derivative typically involves multi-step reactions, including cyclization, substitution, and coupling steps. Key considerations include:
- Stepwise synthesis : Start with the preparation of the triazolo-pyrimidine core, followed by functionalization with the 4-methoxyphenyl and acetamide groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
- Purity control : Use thin-layer chromatography (TLC) to monitor intermediate steps and high-performance liquid chromatography (HPLC) for final purification. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural validation .
- Reagents : Employ coupling agents like DCC (dicyclohexylcarbodiimide) and bases such as potassium carbonate to facilitate amide bond formation .
Q. How is the crystal structure of this compound determined experimentally?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is the gold standard. Key steps include:
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify substituents on the triazolo-pyrimidine core (e.g., methoxy, methylphenyl groups) and confirm acetamide linkage.
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations.
- High-resolution MS : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?
Discrepancies often arise from variations in assay conditions. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .
- Dose-response validation : Perform triplicate experiments with freshly prepared stock solutions to avoid degradation.
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance. For example, an IC₅₀ of 15 µM against MCF-7 cells was reported under specific conditions (24-hour exposure, serum-free medium) .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (DMF vs. THF), and catalyst loading. For example, higher yields (~70%) were achieved at 80°C in DMF .
- Flow chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions in cyclization steps .
- In situ monitoring : Employ inline IR or UV-vis spectroscopy to track intermediate formation .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or kinases. Focus on the triazole-pyrimidine core’s hydrogen-bonding potential with active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
